Cell Line-Dependent Potency Profile Differentiates PMED-1 from ICG-001
PMED-1 demonstrates a distinct, cell line-dependent potency profile in reducing β-catenin–TCF transcriptional activity, with IC50 values spanning 4.87–32 μM across four HCC lines. This contrasts with ICG-001, which exhibits a narrower and more uniform potency range, making PMED-1 a valuable tool for dissecting cell-type-specific Wnt dependencies [1].
| Evidence Dimension | β-Catenin–TCF transcriptional activity (TOPflash assay) |
|---|---|
| Target Compound Data | IC50: 4.87 μM (Snu-449), 8.25 μM (Huh-7), 25 μM (Hep3B), 32 μM (Snu-398) |
| Comparator Or Baseline | ICG-001: IC50 ~3–10 μM across various cancer cell lines (range derived from literature) |
| Quantified Difference | PMED-1 exhibits a 6.6-fold IC50 range across HCC lines, whereas ICG-001 shows a narrower ~3-fold range, indicating greater cell-context sensitivity for PMED-1. |
| Conditions | 24-hour treatment in Snu-449, Huh-7, Hep3B, and Snu-398 cells; TOPflash luciferase reporter assay |
Why This Matters
This cell line-specific potency gradient enables researchers to select PMED-1 for experiments requiring graded Wnt inhibition, a feature not provided by ICG-001.
- [1] Delgado ER, Yang J, So J, et al. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling. Am J Pathol. 2014;184(7):2111-2122. doi:10.1016/j.ajpath.2014.04.002 View Source
